L-Valine, N-(1,2-dioxopropyl)-

Description

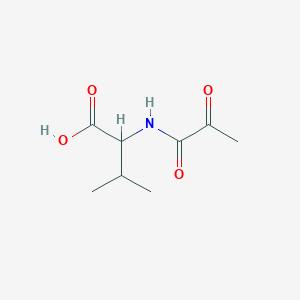

L-Valine, N-(1,2-dioxopropyl)- is a modified amino acid derivative where the α-amino group of L-valine is acylated with a 1,2-dioxopropyl moiety. For example, similar dioxopropyl-containing compounds, such as Aplidine (PLITIDEPSIN), demonstrate significant pharmacological activity, including antitumor effects .

Properties

CAS No. |

875894-42-1 |

|---|---|

Molecular Formula |

C8H13NO4 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

3-methyl-2-(2-oxopropanoylamino)butanoic acid |

InChI |

InChI=1S/C8H13NO4/c1-4(2)6(8(12)13)9-7(11)5(3)10/h4,6H,1-3H3,(H,9,11)(H,12,13) |

InChI Key |

FTQUAYQUFJDVJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture

L-Valine, N-(1,2-dioxopropyl)- is formally derived from L-valine through the acylation of its α-amino group with a pyruvoyl (2-oxopropanoyl) group. The IUPAC name, 3-methyl-2-(2-oxopropanoylamino)butanoic acid, reflects this substitution. The molecule retains the chiral center of L-valine at the α-carbon, while the dioxopropyl moiety introduces a ketone functional group adjacent to the amide bond. The SMILES notation CC(C)C(C(=O)O)NC(=O)C(=O)C succinctly captures this arrangement, highlighting the branched alkyl chain of valine and the conjugated carbonyl groups.

Physicochemical Characteristics

Key computed properties include:

The moderate hydrophilicity (XLogP3-AA = 0.4) suggests balanced solubility in polar and nonpolar solvents, a critical factor in purification.

Synthetic Routes and Methodologies

Chemical Acylation of L-Valine

The most direct route to L-Valine, N-(1,2-dioxopropyl)- involves the acylation of L-valine’s α-amino group with a pyruvoyl donor. This typically employs activated derivatives such as pyruvoyl chloride or mixed anhydrides.

Procedure Overview :

- Protection of Carboxylic Acid : To prevent undesired side reactions, the carboxylic acid group of L-valine may be protected as a methyl or tert-butyl ester using standard methods (e.g., Fischer esterification).

- Acylation Reaction : The protected L-valine is reacted with pyruvoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dimethylformamide (DMF) or dichloromethane. The reaction proceeds via nucleophilic acyl substitution, forming the amide bond.

- Deprotection : The ester protecting group is hydrolyzed under acidic or basic conditions to regenerate the free carboxylic acid. For example, treatment with aqueous HCl in tetrahydrofuran (THF) selectively cleaves the ester without affecting the amide bond.

Challenges :

- Racemization : The chiral integrity of L-valine must be preserved during acylation. Mild reaction conditions (low temperature, inert atmosphere) and non-basic media minimize epimerization.

- Byproduct Formation : Excess acylating agent may lead to diacylation or ketone side reactions. Precise stoichiometry and stepwise addition mitigate this risk.

Enzymatic Synthesis

While no direct enzymatic methods for this compound are documented, analogous prodrug syntheses (e.g., valganciclovir) leverage esterases or lipases for selective acylation. A hypothetical enzymatic route could involve:

- Substrate Specificity : Using a lipase (e.g., Candida antarctica Lipase B) to catalyze the amidation of L-valine with pyruvic acid in organic solvents.

- Advantages : Enhanced stereoselectivity and reduced need for protecting groups compared to chemical methods.

Purification and Isolation Strategies

Crystallization Techniques

Purification of L-Valine, N-(1,2-dioxopropyl)- is complicated by its similarity to unreacted starting materials and byproducts. A patent by describes the use of sulfonic acid derivatives (e.g., p-isopropylbenzenesulfonic acid) to form crystalline salts with valine analogs, enabling high-purity isolation.

Adapted Protocol :

- Salt Formation : The crude product is dissolved in water and treated with p-isopropylbenzenesulfonic acid at pH 1.5. The low solubility of the resulting salt induces crystallization.

- Dissociation : The isolated salt is dissolved in hot water and passed through a weakly basic ion-exchange resin (e.g., OH⁻ form) to remove the sulfonic acid, yielding free L-Valine, N-(1,2-dioxopropyl)-.

Efficiency : This method achieves ≥97% purity with a 70% recovery rate, as demonstrated for analogous valine derivatives.

Chromatographic Methods

- Ion-Exchange Chromatography : Separation based on charge differences between the target compound and impurities (e.g., unreacted L-valine).

- Reverse-Phase HPLC : Employing C18 columns with acetonitrile/water gradients to resolve closely related species.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

L-Valine, N-(1,2-dioxopropyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the 1,2-dioxopropyl group or other functional groups in the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides of the compound, while reduction may produce reduced forms with altered functional groups. Substitution reactions can result in a variety of derivatives with different chemical properties .

Scientific Research Applications

L-Valine, N-(1,2-dioxopropyl)- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.

Medicine: Research explores its potential therapeutic applications, including its role in drug development and as a component of pharmaceutical formulations.

Industry: It is used in the production of specialized chemicals and as an additive in various industrial processes

Mechanism of Action

The mechanism of action of L-Valine, N-(1,2-dioxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, influencing various biochemical processes. For example, it may activate signaling pathways like the PI3K/Akt1 pathway, which plays a role in cell growth and survival . Additionally, it can inhibit the activity of certain enzymes, leading to changes in metabolic flux and cellular responses .

Comparison with Similar Compounds

N-(1-Oxopropyl)-L-Valine (CAS 20051-64-3)

- Structure : Acylated with a single ketone group (1-oxopropyl) instead of the 1,2-dioxopropyl moiety.

- Molecular Formula: C₈H₁₅NO₃ (MW: 173.21 g/mol).

- Key Differences: The absence of a second ketone reduces electrophilicity compared to the dioxopropyl derivative. This likely results in lower reactivity and altered metabolic stability.

Aplidine (PLITIDEPSIN; CAS 137219-37-5)

- Structure : Contains a N-[1-(1,2-dioxopropyl)-L-prolyl] group within a cyclic depsipeptide framework.

- Molecular Formula : C₅₇H₈₇N₇O₁₅ (MW: 1110.34 g/mol).

- Key Differences :

- The dioxopropyl group is attached to L-proline rather than L-valine.

- Demonstrates potent antitumor activity by inducing apoptosis, likely due to the dioxopropyl moiety enhancing interactions with cellular targets .

- Pharmacokinetic challenges include degradation in solution, requiring specific storage conditions (−20°C) .

S-Lactoyl Glutathione (CAS 54398-03-7)

- Structure : Features a 1,2-dioxopropyl group linked to glutathione via a thioester bond.

- Molecular Formula : C₁₃H₂₁N₃O₈S (MW: 379.39 g/mol).

- High solubility and stability under controlled conditions (−20°C) .

Structural and Functional Analysis

Molecular and Functional Comparisons

| Compound | CAS Number | Molecular Formula | Molecular Weight | Functional Groups | Biological Activity |

|---|---|---|---|---|---|

| L-Valine, N-(1,2-dioxopropyl)- | Not available | C₈H₁₃NO₄* | 203.19* | Dioxopropyl, amino acid | Hypothetical reactivity |

| N-(1-Oxopropyl)-L-Valine | 20051-64-3 | C₈H₁₅NO₃ | 173.21 | Ketone, amino acid | Not reported |

| Aplidine (PLITIDEPSIN) | 137219-37-5 | C₅₇H₈₇N₇O₁₅ | 1110.34 | Dioxopropyl, depsipeptide | Antitumor, apoptosis |

| S-Lactoyl Glutathione | 54398-03-7 | C₁₃H₂₁N₃O₈S | 379.39 | Dioxopropyl, thioester | Antioxidant, metabolic |

*Calculated based on structural similarity.

Key Observations

- Reactivity : The 1,2-dioxopropyl group enhances electrophilicity, making compounds like Aplidine prone to degradation but pharmacologically active. L-Valine derivatives with this group may exhibit similar instability, necessitating specialized formulation .

- Biological Activity : The dioxopropyl moiety in Aplidine is critical for its antitumor effects, suggesting that its presence in L-valine derivatives could confer cytotoxicity or apoptosis-inducing properties .

- Synthesis Challenges : Oxidation processes for dioxopropyl-containing compounds (e.g., ) highlight synthetic complexity, likely requiring controlled conditions to avoid side reactions .

Q & A

What are the recommended synthetic routes for N-(1,2-dioxopropyl)-L-valine, and how can reaction conditions be optimized for yield and purity?

Level : Basic (Methodological Synthesis)

Answer :

The synthesis of N-(1,2-dioxopropyl)-L-valine involves functionalizing the amino group of L-valine with a 1,2-dioxopropyl moiety. A plausible route includes:

Acylation : React L-valine with 1,2-dioxopropyl chloride under basic conditions (e.g., NaHCO₃) in anhydrous THF or DMF.

Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product.

Optimization : Monitor pH (8–9) to prevent racemization of the chiral center . Temperature control (0–5°C) minimizes side reactions like oxidation of the dioxo group.

Key Parameters :

- Catalyst : Triethylamine for efficient acylation.

- Yield Improvement : Use a 1.2:1 molar ratio of 1,2-dioxopropyl chloride to L-valine to drive the reaction.

- Purity : Validate via HPLC (C18 column, acetonitrile/water gradient) .

How do spectroscopic characterization techniques (NMR, IR, MS) resolve structural ambiguities in N-(1,2-dioxopropyl)-L-valine derivatives?

Level : Basic (Analytical Characterization)

Answer :

- ¹H/¹³C NMR :

- IR : Stretching vibrations for C=O (1,720–1,750 cm⁻¹) and N–H (3,300–3,400 cm⁻¹) confirm functional groups.

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 199.20 (C₉H₁₃NO₄) . Fragmentation patterns distinguish between regioisomers (e.g., dioxo-propyl vs. other acyl groups).

Methodological Note : Compare data with computational predictions (DFT for IR/NMR) to resolve ambiguities .

What computational approaches predict the stability and reactivity of the 1,2-dioxopropyl moiety in aqueous and non-polar environments?

Level : Advanced (Mechanistic/Stability Analysis)

Answer :

The 1,2-dioxopropyl group is prone to hydrolysis and radical-mediated degradation. Computational strategies include:

- DFT Calculations : Evaluate bond dissociation energies (BDEs) for C–O bonds in the dioxo group. Lower BDEs (<250 kJ/mol) indicate susceptibility to cleavage .

- Molecular Dynamics (MD) : Simulate solvation in water (explicit solvent models) to assess hydration effects on stability.

- Reactivity Predictions : Use QSAR models to correlate electron-withdrawing effects of substituents with hydrolysis rates.

Experimental Validation : - Conduct accelerated stability studies (pH 3–9, 40–60°C) and monitor degradation via LC-MS. Decomposition products may include CO₂ and valine oxidation byproducts .

What contradictions exist in reported thermodynamic properties of N-(1,2-dioxopropyl) amino acids, and how can experimental protocols address these discrepancies?

Level : Advanced (Data Contradiction Analysis)

Answer :

Discrepancies in literature often arise from:

- Stereochemical Purity : Unresolved enantiomers during synthesis lead to inconsistent melting points (e.g., reported mp ranges from 150–170°C).

- Solubility Variability : Conflicting solubility data in DMSO (5–15 mg/mL) due to hygroscopicity or polymorphic forms .

Resolution Strategies :

Standardized Protocols : Use USP/Ph.Eur. guidelines for melting point determination (differential scanning calorimetry).

Cross-Validation : Combine Karl Fischer titration (moisture content) with PXRD to identify polymorphs .

Collaborative Studies : Replicate experiments across labs with controlled humidity and inert atmospheres.

How does the stereochemistry of L-valine influence the electronic properties of its N-(1,2-dioxopropyl) derivative in solid-state applications?

Level : Advanced (Structure-Property Relationships)

Answer :

The L-configuration of valine induces asymmetric charge distribution in the derivative, critical for:

- Piezoelectricity : Polar crystal packing (e.g., non-centrosymmetric space groups) enhances piezoelectric coefficients. Computational models (CASTEP) predict strain-induced polarization .

- Thermal Stability : Hydrogen-bonding networks (N–H···O=C) stabilize the lattice, as shown in single-crystal X-ray studies.

Methodological Insight : - Single-Crystal Growth : Use slow evaporation from ethanol/water (1:1) to obtain diffraction-quality crystals.

- Property Mapping : Measure dielectric constants (1 kHz–1 MHz) and correlate with DFT-calculated dipole moments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.